molecular formula C12H11N3O3 B2645817 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 73225-32-8

3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2645817
CAS No.: 73225-32-8
M. Wt: 245.238
InChI Key: CWGQHJUSQIRUNY-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with methyl groups at positions 3 and 5, a nitrophenyl group at position 1, and an aldehyde group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 1-(4-nitrophenyl)-3,5-dimethylpyrazole with appropriate aldehyde precursors. One common method involves the bromination of 1-ethylidene-2-(4-nitrophenyl)hydrazine to form N-(4-nitrophenyl)acetohydrazonoyl bromide, which is then reacted with 1-(3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethan-1-one .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium reagents (RLi) can be employed.

Major Products Formed

    Oxidation: 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3,5-Dimethyl-1-(4-aminophenyl)-1H-pyrazole-4-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. For instance, its antimicrobial activity may involve the disruption of bacterial cell wall synthesis or interference with DNA replication. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)-3,5-dimethylpyrazole: Lacks the aldehyde group at position 4.

    3,5-Dimethyl-1-(4-aminophenyl)-1H-pyrazole-4-carbaldehyde: Contains an amine group instead of a nitro group.

Uniqueness

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the nitrophenyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

3,5-dimethyl-1-(4-nitrophenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-8-12(7-16)9(2)14(13-8)10-3-5-11(6-4-10)15(17)18/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGQHJUSQIRUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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